molecular formula C12H15NOS B2626787 2-(2-Thienylmethylene)-3-quinuclidinol CAS No. 929256-69-9

2-(2-Thienylmethylene)-3-quinuclidinol

Cat. No.: B2626787
CAS No.: 929256-69-9
M. Wt: 221.32
InChI Key: XMWJEFWRYXIQQR-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienylmethylene)-3-quinuclidinol is a chemical compound that belongs to the class of heterocyclic compounds It features a quinuclidine ring system substituted with a thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienylmethylene)-3-quinuclidinol typically involves the condensation of 2-thiophenecarboxaldehyde with 3-quinuclidinol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienylmethylene)-3-quinuclidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thienylmethyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Thienylmethylene)-3-quinuclidinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Thienylmethylene)-3-quinuclidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thienylmethylene group may participate in π-π interactions with aromatic residues, while the quinuclidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienylmethylene)-1,3-diaminobenzene: Another thiophene-containing compound with different substitution patterns.

    2-(2-Thienylmethylene)-4-oxazolidinone: A compound with a similar thienylmethylene group but a different core structure.

Uniqueness

2-(2-Thienylmethylene)-3-quinuclidinol is unique due to its combination of a quinuclidine ring and a thienylmethylene group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJEFWRYXIQQR-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.